Cas no 1269532-55-9 (3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid)

3-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-2-メチルプロパン酸は、ベンゾフラン骨格を有する有機化合物であり、医薬品中間体や機能性材料としての応用が期待されています。その特徴的な構造は、芳香環とジヒドロベンゾフラン環が結合したユニークな骨格を形成し、高い安定性と生物学的活性を示します。2位のメチル基が立体障害を生じさせることで、特定の酵素や受容体に対する選択性が向上する可能性があります。カルボキシル基を有するため、さらに誘導体化が可能であり、創薬研究における多様な修飾が期待できます。この化合物は、神経科学分野や抗炎症剤開発などにおける有用な基盤構造として注目されています。

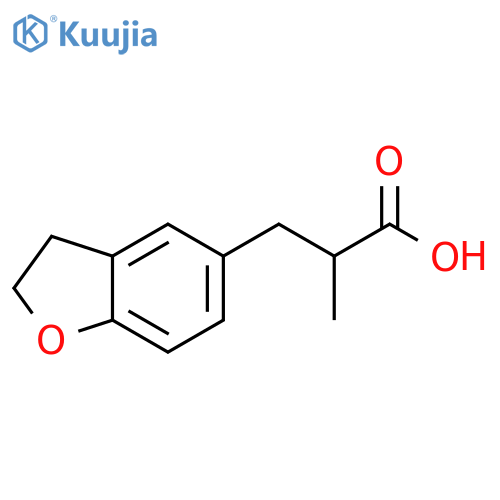

1269532-55-9 structure

商品名:3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid

- 3-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropanoic acid

- 5-Benzofuranpropanoic acid, 2,3-dihydro-α-methyl-

- 1269532-55-9

- CS-0344112

- AKOS017552224

- A1-19190

- EN300-1844459

-

- インチ: 1S/C12H14O3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-3,7-8H,4-6H2,1H3,(H,13,14)

- InChIKey: WSQHBVNMXJYDDD-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C2OCCC2=C1)C(C)C(=O)O

計算された属性

- せいみつぶんしりょう: 206.094294304g/mol

- どういたいしつりょう: 206.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.210±0.06 g/cm3(Predicted)

- ふってん: 358.3±11.0 °C(Predicted)

- 酸性度係数(pKa): 4.67±0.10(Predicted)

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1844459-0.1g |

3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid |

1269532-55-9 | 0.1g |

$678.0 | 2023-09-19 | ||

| Enamine | EN300-1844459-10.0g |

3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid |

1269532-55-9 | 10g |

$3807.0 | 2023-06-02 | ||

| Enamine | EN300-1844459-0.25g |

3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid |

1269532-55-9 | 0.25g |

$708.0 | 2023-09-19 | ||

| Enamine | EN300-1844459-0.05g |

3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid |

1269532-55-9 | 0.05g |

$647.0 | 2023-09-19 | ||

| Enamine | EN300-1844459-5g |

3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid |

1269532-55-9 | 5g |

$2235.0 | 2023-09-19 | ||

| Enamine | EN300-1844459-1.0g |

3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid |

1269532-55-9 | 1g |

$884.0 | 2023-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414782-1g |

3-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropanoic acid |

1269532-55-9 | 98% | 1g |

¥9062.00 | 2024-08-09 | |

| Enamine | EN300-1844459-0.5g |

3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid |

1269532-55-9 | 0.5g |

$739.0 | 2023-09-19 | ||

| Enamine | EN300-1844459-1g |

3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid |

1269532-55-9 | 1g |

$770.0 | 2023-09-19 | ||

| Enamine | EN300-1844459-2.5g |

3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid |

1269532-55-9 | 2.5g |

$1509.0 | 2023-09-19 |

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

1269532-55-9 (3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid) 関連製品

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量